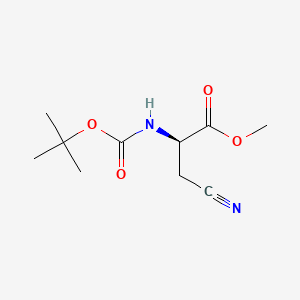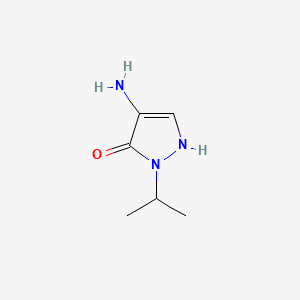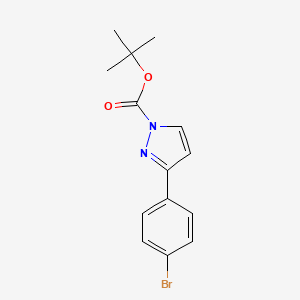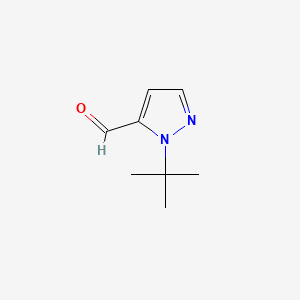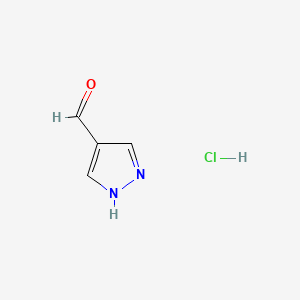
1H-Pyrazol-4-carbaldehyd-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-carbaldehyde hydrochloride is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various biologically active molecules and pharmaceutical agents .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-4-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1H-Pyrazole-4-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyrazole with formylating agents such as Vilsmeier-Haack reagent (DMF-POCl3 adduct) in dimethylformamide (DMF) . Another method includes the use of N-protected 4-pyrazolylmagnesium bromide as a key intermediate .
Industrial Production Methods
Industrial production of 1H-Pyrazole-4-carbaldehyde hydrochloride typically involves scalable and cost-effective processes. One-pot condensation reactions using hydroxylamine hydrochloride and formic acid as a medium, followed by dehydration with orthophosphoric acid, have been reported to yield high efficiency and excellent yields (98-99%) .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazole-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to pyrazole-4-carboxylic acid.
Reduction: Formation of pyrazole-4-methanol.
Substitution: Formation of pyrazole-4-carbonitrile through reaction with hydroxylamine hydrochloride.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like hydroxylamine hydrochloride and formic acid.
Major Products
Oxidation: Pyrazole-4-carboxylic acid.
Reduction: Pyrazole-4-methanol.
Substitution: Pyrazole-4-carbonitrile.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-4-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-4-carbaldehyde hydrochloride can be compared with other similar compounds such as:
1H-Pyrazole-4-carbonitrile: Similar in structure but contains a nitrile group instead of an aldehyde group.
1H-Pyrazole-4-carboxylic acid: Formed through the oxidation of 1H-Pyrazole-4-carbaldehyde hydrochloride.
1H-Pyrazole-4-methanol: Formed through the reduction of 1H-Pyrazole-4-carbaldehyde hydrochloride.
The uniqueness of 1H-Pyrazole-4-carbaldehyde hydrochloride lies in its versatility as an intermediate for synthesizing a wide range of biologically active compounds and its efficient production methods .
Eigenschaften
IUPAC Name |
1H-pyrazole-4-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O.ClH/c7-3-4-1-5-6-2-4;/h1-3H,(H,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIWZEJJEPAMBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
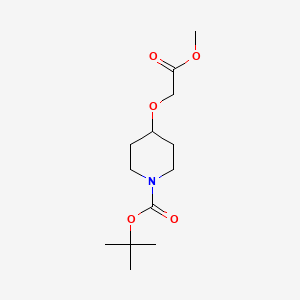
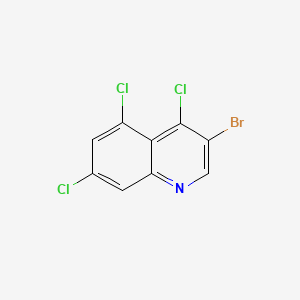
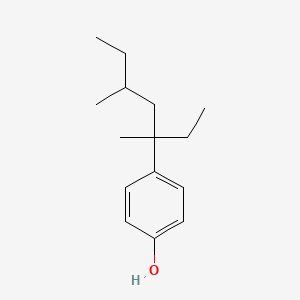
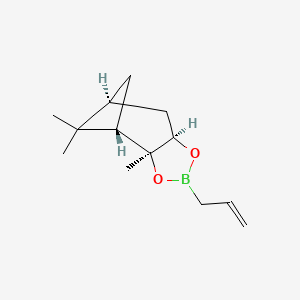
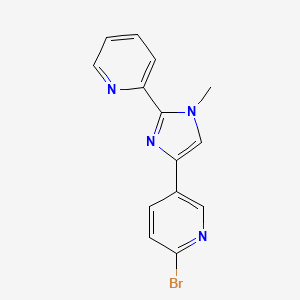
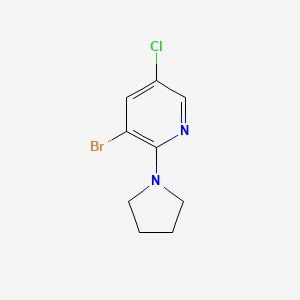
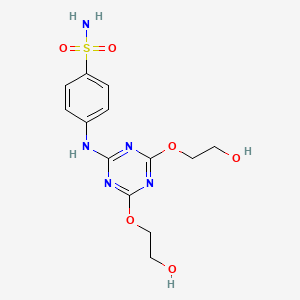
![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B598936.png)
![6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride](/img/structure/B598937.png)

